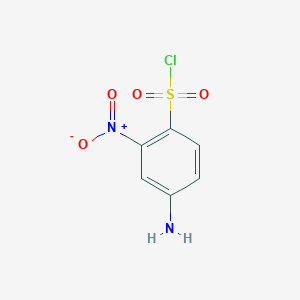
4-Amino-2-nitrobenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H5ClN2O4S. It is a derivative of benzene, featuring amino, nitro, and sulfonyl chloride functional groups. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 4-aminobenzenesulfonyl chloride. The reaction is carried out under controlled conditions using a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces a nitro group at the ortho position relative to the amino group on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is carefully monitored, and the product is purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
Sulfonamide Derivatives: Formed by the substitution of the sulfonyl chloride group with amines.
Amino Derivatives: Resulting from the reduction of the nitro group.
Nitroso Derivatives: Produced by the oxidation of the amino group.
Applications De Recherche Scientifique
4-Amino-2-nitrobenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and functional groups. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 4-Amino-2-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, forming stable sulfonamide or sulfonate derivatives. The nitro group can participate in redox reactions, while the amino group can act as a nucleophile or undergo further functionalization.
Comparaison Avec Des Composés Similaires
4-Amino-2-nitrobenzene-1-sulfonyl chloride can be compared with other similar compounds such as:
2-Nitrobenzenesulfonyl chloride: Lacks the amino group, making it less versatile in certain reactions.
4-Nitrobenzenesulfonyl chloride: Similar structure but without the amino group, limiting its applications in the synthesis of sulfonamide derivatives.
4-Aminobenzenesulfonyl chloride: Lacks the nitro group, reducing its reactivity in redox reactions.
The presence of both amino and nitro groups in this compound makes it unique and highly versatile for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C6H5ClN2O4S |
|---|---|
Poids moléculaire |
236.63 g/mol |
Nom IUPAC |
4-amino-2-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H5ClN2O4S/c7-14(12,13)6-2-1-4(8)3-5(6)9(10)11/h1-3H,8H2 |
Clé InChI |
JCFXOLLEKIAPKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)[N+](=O)[O-])S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


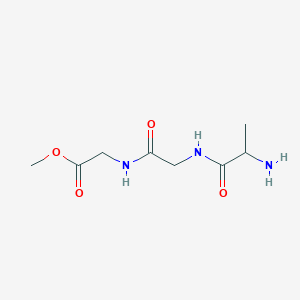


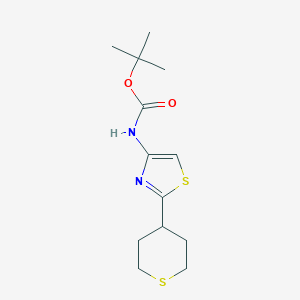



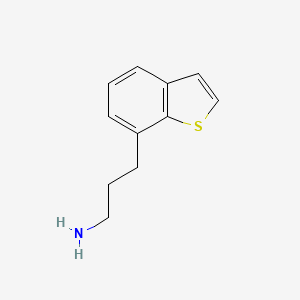
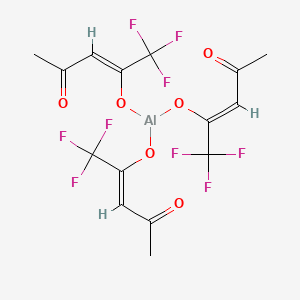
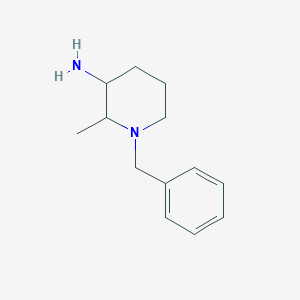
![L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester](/img/structure/B13148967.png)
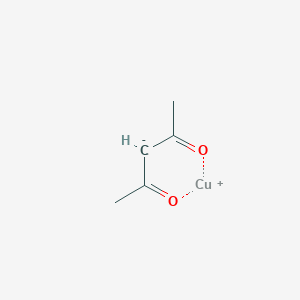

![exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13149002.png)
